1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 389.455 g/mol. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a furan moiety, and a dimethylphenyl group. It is primarily utilized in research settings for its potential biological activities and therapeutic applications.
The compound is cataloged in chemical databases such as PubChem, where it is listed under the identifier 2034579-94-5. It falls under the category of carboxamides and is classified as a pyrrolidine derivative. The presence of multiple functional groups suggests potential reactivity and interactions with biological systems, making it a subject of interest in medicinal chemistry .
The synthesis of 1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide typically involves several key steps, including:
The synthesis may utilize various reagents and catalysts to facilitate these transformations, including palladium catalysts for coupling reactions and bases such as triethylamine to promote nucleophilic attacks during acylation processes. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C23H23N3O3/c1-15-5-7-19(10-16(15)2)26-14-18(11-22(26)27)23(28)25-13-17-6-8-20(24-12-17)21-4-3-9-29-21/h3-10,12,18H,11,13-14H2,1-2H3,(H,25,28)
This notation provides a systematic representation of the molecular structure.
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4)
The Simplified Molecular Input Line Entry System (SMILES) representation offers an alternative way to visualize the structure.
The molecule consists of:
The compound can undergo several chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to prevent side reactions. Monitoring methods such as thin-layer chromatography or high-performance liquid chromatography are employed to assess reaction progress and product formation.
The mechanism of action for 1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide is not fully elucidated but is hypothesized based on structural analysis:
Data from pharmacological studies would be necessary to confirm these hypotheses.
The physical properties of 1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide include:
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization methods.
This compound has potential applications in various scientific fields:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: